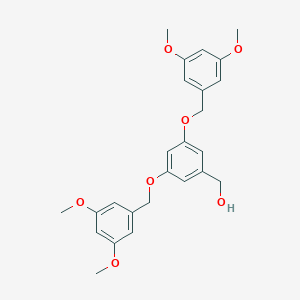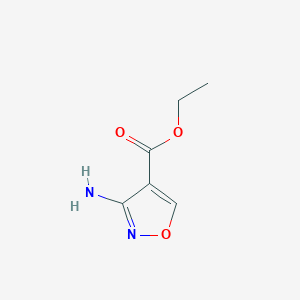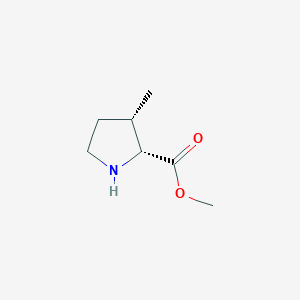
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol involves complex chemical reactions that allow for the introduction of functional groups and structural moieties. Techniques like photochemical heterolysis have been applied to related compounds, demonstrating the generation of benzyl cations with low-energy triplet states through photolysis in alcoholic solvents, producing solvent incorporated adducts and ethers (Perrotta, Winter, & Falvey, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been explored through various analytical techniques. For instance, the structural analysis of bis(3,4-dimethoxybenzyl) ether revealed that the methoxy groups are almost coplanar with the attached benzene rings, highlighting the importance of molecular geometry in defining the properties of such compounds (Fun et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol and its analogs can lead to various products depending on the reaction conditions. For example, the photolysis of 3,5-dimethoxybenzyl acetate demonstrated the formation of alcohol and ethylbenzene products, showcasing the compound's reactivity under specific conditions (Wong et al., 1996).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol in different environments. While specific data for this compound may not be readily available, analogs have been studied to infer properties like aggregation behavior and thermal stability, offering insights into their potential applications in catalysis and material science (Bourrier & Kakkar, 2003).
Chemical Properties Analysis
The chemical properties of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol, such as reactivity with different chemicals, resistance to various types of degradation, and potential for functionalization, are of significant interest. Research on related compounds provides a foundation for understanding these aspects, illustrating the compound's versatility and potential for further chemical modifications (Jung, Lee, & Sun, 1999).
Applications De Recherche Scientifique
Biotransformation of Fungal Metabolites : A study investigated the environmental fate of fungal metabolites like 3,5-dichloro-p-anisyl alcohol under anaerobic conditions. This research is relevant due to the similarity in chemical structure to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol. It highlighted the compound's biotransformation and its various pathways, providing insights into environmental implications (Verhagen et al., 1998).
Generation of Low-Energy Triplets in Photolysis : Research on the photolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters suggested the generation of benzyl cations with low-energy triplet states. This indicates potential uses in photochemical reactions and the study of excited states (Perrotta et al., 2011).
Photolysis Studied by Mass Spectrometry : The photolysis of benzyl acetate and 3,5-dimethoxybenzyl acetate was monitored using membrane introduction mass spectrometry. This study is relevant for understanding the photodegradation and reaction mechanisms of similar compounds (Wong et al., 1996).
Oxidation Mechanisms of Benzyl Alcohol Derivatives : A study explored the oxidation of 2,5-dimethoxybenzyl alcohol by a non-heme iron(IV)-oxo complex. This research helps understand the reaction mechanisms involving similar compounds, providing insights into their chemical behavior (Morimoto et al., 2012).
Structure Determination from X-ray Diffraction Data : The structure of the monohydrate crystalline phase of a compound similar to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol was determined using powder X-ray diffraction data. This research contributes to the knowledge of crystallography of complex organic compounds (Pan et al., 2005).
Formation of Bisphenolic Compounds : A study aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid to a similar compound, but instead found the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. This research provides insights into unexpected reactions and compound formations (Ritmaleni et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHQMXZJXJJPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578208 | |
| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol | |
CAS RN |
176650-92-3 | |
| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















